BenchChemオンラインストアへようこそ!

Methyl 3-(2-morpholin-4-ylethoxy)benzoate

Lipophilicity Regioisomerism LogP

Methyl 3-(2-morpholin-4-ylethoxy)benzoate (CAS 249937-00-6) is a synthetic benzoate ester incorporating a morpholine heterocycle via an ethoxy linker at the meta position. It has the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 249937-00-6
Cat. No. B1609523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-morpholin-4-ylethoxy)benzoate
CAS249937-00-6
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCCN2CCOCC2
InChIInChI=1S/C14H19NO4/c1-17-14(16)12-3-2-4-13(11-12)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3
InChIKeyVOYSHDFODOJUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-Morpholin-4-ylethoxy)benzoate (CAS 249937-00-6): Key Physicochemical and Regulatory Profile for Procurement


Methyl 3-(2-morpholin-4-ylethoxy)benzoate (CAS 249937-00-6) is a synthetic benzoate ester incorporating a morpholine heterocycle via an ethoxy linker at the meta position. It has the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol [1]. Computed descriptors include an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 48 Ų [1]. The compound is classified as a building block for research and development, and it is not listed on the TSCA inventory .

Why a Generic Morpholinoethoxy Benzoate Cannot Replace Methyl 3-(2-Morpholin-4-ylethoxy)benzoate in Critical Syntheses


Simply substituting a closely related morpholinoethoxy benzoate isomer or analog is not a viable procurement strategy for this compound. The regioisomeric substitution pattern on the phenyl ring directly governs downstream molecular geometry and biological activity in structure-activity relationship (SAR) campaigns. As documented in the synthesis of the p38 MAP kinase inhibitor RO3201195, the 3-substituted benzoate ester is a specific, non-interchangeable intermediate [1]. Furthermore, the methyl ester form provides distinct physicochemical properties, such as a measured LogP of 1.122, compared to the corresponding carboxylic acid (LogP -1.23), which critically affects solubility, membrane permeability, and subsequent synthetic handling [2].

Quantitative Differentiation Guide for Methyl 3-(2-Morpholin-4-ylethoxy)benzoate Relative to Closest Analogs


Meta-Substitution Lowers Lipophilicity Compared to the Para-Substituted Isomer

The target compound, with the morpholinoethoxy group at the 3-position, exhibits a measured LogP of 1.122 [1], which is lower than the LogP of 1.619 reported for the 4-substituted isomer, Methyl 4-(2-morpholin-4-ylethoxy)benzoate (CAS 92501-87-6) . This difference of approximately 0.5 log units indicates a meaningful reduction in lipophilicity, which can influence solubility, permeability, and off-target binding in biological assays. The computed XLogP3 for both isomers is similar at 1.4, highlighting the importance of the experimental measured value for accurate differentiation [2].

Lipophilicity Regioisomerism LogP Physicochemical Profiling

Methyl Ester Provides a Significant Lipophilicity Advantage Over the Free Carboxylic Acid

The target methyl ester (LogP 1.122) [1] is over 2.3 log units more lipophilic than its direct hydrolysis product, 3-(2-morpholin-4-ylethoxy)benzoic acid (CAS 219935-32-7, LogP -1.23) . This large difference fundamentally alters the compound's behavior in extraction, chromatography, and any biological system, rendering the acid a poor substitute in any synthetic sequence requiring the ester's solubility and reactivity profile.

Ester Prodrug Physicochemical Properties Membrane Permeability LogP

Documented Role as a Specific Building Block in p38 MAP Kinase Inhibitor Synthesis

Methyl 3-(2-morpholin-4-ylethoxy)benzoate is explicitly cited as a synthetic intermediate in patents and journal articles describing the preparation of p38 MAP kinase inhibitors [1][2]. Specifically, it is an intermediate in the synthesis route for a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones from which the clinical candidate RO3201195 was selected [1]. A closely related 4-substituted analog would lead to a different final compound with altered or abolished kinase inhibition.

Kinase Inhibitor p38 MAP Kinase Building Block Intermediate

Purity Specification and Physical Form: A Defined Liquid Building Block at 97% Purity

The commercially available research-grade material from a primary supplier (Thermo Scientific Maybridge) is specified as a liquid at 20°C with a minimum purity of 96.5% and an assay range of 97% . This contrasts with some other morpholinoethoxy benzoate analogs that are solids, directly impacting the ease of dispensing and formulation in high-throughput experimentation. The 97% purity level provides a reliable baseline for reproducible chemical synthesis.

Purity Physical Form Procurement Specification Quality Control

Meta- vs. Para- Substitution Results in Identical Computed TPSA but Different Spatial Orientation of the Morpholine Side Chain

Both the 3-substituted target compound and its 4-substituted isomer share an identical computed TPSA of 48 Ų and an identical number of hydrogen bond acceptors (5) [1][2]. However, the meta-substitution pattern in the target compound places the morpholinoethoxy vector at a different angle relative to the methyl ester group compared to the linear para-substituted isomer. This geometric distinction, while not captured by scalar TPSA values, is a crucial determinant of the shape and orientation of the final molecule in a target binding pocket, as is evident from the distinct SAR in the p38 inhibitor series [3].

Topological Polar Surface Area Molecular Geometry Structure-Based Design

Compliance: Not on TSCA Inventory, Designated for R&D Use Only

The compound is explicitly not listed on the Toxic Substances Control Act (TSCA) inventory and is sold strictly for research and development purposes . This regulatory status differentiates it from some structurally similar commercial chemicals that may have broader manufacturing approvals. For procurement compliance, it is essential to verify this status, as it restricts use to non-commercial laboratory research.

Regulatory TSCA Compliance R&D

Primary Research and Development Application Scenarios for Methyl 3-(2-Morpholin-4-ylethoxy)benzoate


Synthesis of p38 MAP Kinase Inhibitors for Anti-Inflammatory Drug Discovery

This compound is a documented intermediate in the synthesis of a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, which includes the clinical candidate RO3201195 [1]. In this scenario, the 3-substituted benzoate ester is coupled into the pharmacophore; substitution with a 4-isomer would generate a different chemical series with unknown biological activity. Procurement should be tightly linked to this specific synthetic route to maintain SAR integrity.

Exploratory Medicinal Chemistry for Kinase Inhibitor Scaffold Hopping

The distinct meta-substitution geometry, combined with a moderately low LogP of 1.122, makes this building block suitable for scaffold-hopping exercises where a specific spatial projection of the morpholine ring is required [2]. The quantifiable lipophilicity advantage over the carboxylic acid analog (Δ LogP > 2.3) confirms that the ester is the preferred form for cell-based assays requiring membrane permeability .

Automated High-Throughput Parallel Synthesis

The compound's liquid physical form at room temperature and its supply at a defined 97% purity make it ideally suited for automated liquid handling and parallel synthesis workstations . The reliable purity specification ensures less variability in high-throughput chemistry, where manual weighing of solid, less pure analogs can introduce significant error.

Physicochemical Property Benchmarking in Morpholine-Containing Libraries

With its experimentally measured LogP of 1.122, a TPSA of 48 Ų, and 0 hydrogen bond donors, this compound can serve as a well-characterized benchmark for calibrating computational models or building small, focused libraries of morpholinoethoxy benzoate fragments [2][3].

Quote Request

Request a Quote for Methyl 3-(2-morpholin-4-ylethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.